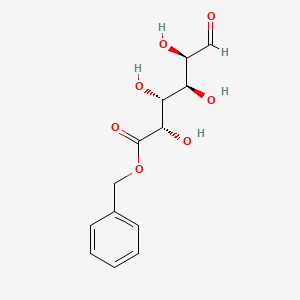![molecular formula C6H7Br2N3O B1436073 3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine CAS No. 2060053-25-8](/img/structure/B1436073.png)
3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine
Overview
Description
3,9-Dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine (DBO) is a heterocyclic compound that has been studied for its potential use in a variety of scientific research applications. DBO has been studied for its potential use in drug discovery and development, materials science, and biomedical research. It has been found to possess a wide range of characteristics, including antibacterial, antifungal, and antiviral properties. Additionally, DBO has been found to have potential applications in the fields of biochemistry, pharmacology, and biotechnology.
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Synthetic Pathways
Research has demonstrated various synthetic pathways to create novel heterocyclic compounds, such as the synthesis of naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems. These compounds have potential uses in medicine and agriculture due to their tranquilizer, fungicide, antihistamine, and antihypertensive properties (Osyanin et al., 2012).
Diversity-Oriented Synthesis
Tandem C-2 functionalization-intramolecular azide-alkyne 1,3-dipolar cycloaddition reactions have been employed to develop a library of fused heterocycles, including 9H-benzo[b]pyrrolo[1,2-g][1,2,3]triazolo[1,5-d][1,4]diazepines, indicating a route to novel biologically active compounds or drug leads (Hussain et al., 2014).
Biological Activity
Research into triazoles and related compounds has identified various biological activities, which include applications as antimicrobial agents. For instance, certain 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and thiadiazines have shown potential antimicrobial activity, suggesting their use in developing new therapeutic agents (Taha, 2008).
Antifungal and Antibacterial Properties
Synthesized 3-aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines have been evaluated for their antibacterial and antifungal activities, demonstrating significant potential against a selected panel of pathogenic strains, highlighting the medicinal applications of these compounds (Panwar & Singh, 2011).
Corrosion Inhibition
Triazolotriazepine derivatives have been investigated as corrosion inhibitors for carbon steel in acidic environments, showcasing their utility in industrial applications to protect metals against corrosion. The effectiveness of these compounds as inhibitors was assessed through electrochemical, DFT, and MD simulation studies (El Bakri et al., 2019).
properties
IUPAC Name |
3,9-dibromo-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br2N3O/c7-4-3-12-2-1-11-5(4)9-10-6(11)8/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDSQRIVRFWTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C2=NN=C(N21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




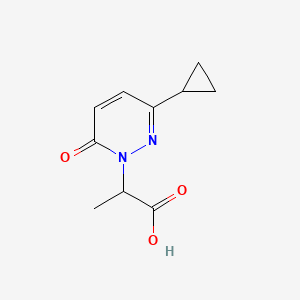

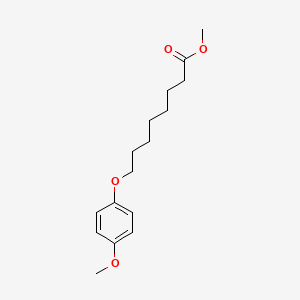
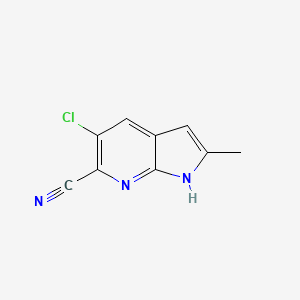
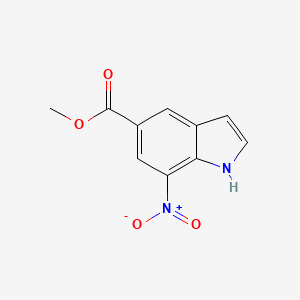

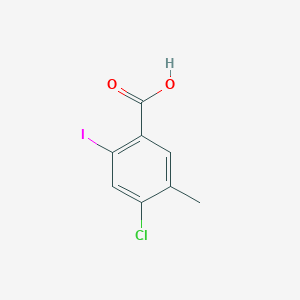

![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1436006.png)
![(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1436009.png)
